3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid

CAS No.: 2007909-01-3

Cat. No.: VC8087359

Molecular Formula: C7H11F4NO3

Molecular Weight: 233.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2007909-01-3 |

|---|---|

| Molecular Formula | C7H11F4NO3 |

| Molecular Weight | 233.16 |

| IUPAC Name | 3-fluoro-3-(methoxymethyl)azetidine;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C5H10FNO.C2HF3O2/c1-8-4-5(6)2-7-3-5;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7) |

| Standard InChI Key | ZITBMDXKDNBRTH-UHFFFAOYSA-N |

| SMILES | COCC1(CNC1)F.C(=O)(C(F)(F)F)O |

| Canonical SMILES | COCC1(CNC1)F.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

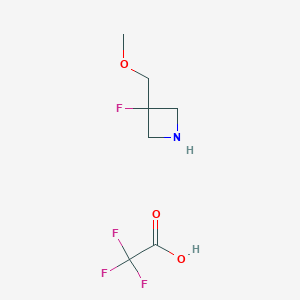

The compound’s molecular formula is C₇H₁₁F₄NO₃, with a molecular weight of 233.16 g/mol . It consists of two components:

-

3-Fluoro-3-(methoxymethyl)azetidine: A four-membered ring with fluorine and methoxymethyl substituents at the 3-position.

-

Trifluoroacetic acid (TFA): A strong organic acid that forms a salt with the azetidine base .

The InChI key (ZITBMDXKDNBRTH-UHFFFAOYSA-N) and SMILES notation (COCC1(F)CNC1.O=C(O)C(F)(F)F) provide precise structural descriptors .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁F₄NO₃ | |

| Molecular Weight | 233.16 g/mol | |

| Appearance | Solid (clear) | |

| Storage Conditions | 2–7°C (refrigerated) | |

| Purity | ≥95–97% |

Synthesis and Production

Industrial synthesis typically involves multi-step protocols:

-

Azetidine Ring Formation: Cyclization of appropriately substituted precursors, such as 3-(methoxymethyl)azetidine, under controlled conditions .

-

Fluorination: Introduction of fluorine via electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor®) .

-

Salt Formation: Reaction with trifluoroacetic acid to yield the final product .

Scalable methods like continuous flow synthesis may optimize yield and purity, though specific details remain proprietary .

Chemical Reactivity and Stability

The compound’s reactivity is governed by its functional groups:

-

Azetidine Ring: Susceptible to ring-opening reactions under acidic or basic conditions.

-

Fluorine Substituent: Participates in nucleophilic substitutions or hydrogen-bonding interactions .

-

Methoxymethyl Group: Enhances solubility and steric bulk, influencing reaction pathways .

Stability studies recommend refrigeration (2–7°C) to prevent decomposition, particularly hydrolysis of the TFA moiety .

Applications in Scientific Research

Materials Science

The methoxymethyl group enables functionalization of polymers and coatings, enhancing thermal stability and adhesion properties .

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| 3-Fluoro-3-(methoxymethyl)azetidine | Pancreatic cancer cells | ~10–50 | |

| Gemcitabine (control) | Pancreatic cancer cells | ~5–20 |

| Parameter | Recommendation | Source |

|---|---|---|

| Storage | 2–7°C, dry environment | |

| Hazard Statements | H302, H315, H319, H335 | |

| Disposal | Follow local regulations |

Comparative Analysis with Structural Analogues

Table 4: Structural and Functional Comparisons

| Compound | Key Differences | Applications |

|---|---|---|

| 3-Fluoroazetidine | Lacks methoxymethyl group | Intermediate in synthesis |

| 3-(Methoxymethyl)azetidine | Lacks fluorine substituent | Polymer modification |

| Tert-butyl azetidine carboxylates | Bulkier protecting group | Peptide mimetics |

The unique combination of fluorine and methoxymethyl groups in 3-fluoro-3-(methoxymethyl)azetidine; TFA enhances both reactivity and solubility compared to analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume